1H-pyrazol-5-ylurea
Overview
Description
1H-Pyrazol-5-ylurea is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5-ylurea can be synthesized through the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are typically prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The reaction conditions involve heating the mixture under reflux, followed by purification through recrystallization from dilute ethanol solution .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
1H-Pyrazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
1H-Pyrazole: A simple pyrazole derivative with similar structural features but lacking the urea moiety.
3,5-Diaryl-1H-pyrazoles: Compounds with aryl substituents at positions 3 and 5, exhibiting diverse biological activities.
5-Amino-pyrazoles: Functionalized pyrazoles with an amino group, known for their potent biological activities.
Uniqueness: 1H-Pyrazol-5-ylurea is unique due to the presence of the urea moiety, which enhances its hydrogen-bonding capabilities and increases its potential for interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
1H-pyrazol-5-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEGRAIWWBXIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625811 | |
Record name | N-1H-Pyrazol-5-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67803-87-6 | |
Record name | N-1H-Pyrazol-5-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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